4-Methyl-2-phenyl-2-pentenal, (E)+(Z)

Description

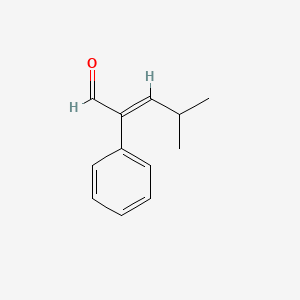

4-Methyl-2-phenyl-2-pentenal, (E)+(Z) (CAS 26643-91-4) is an α,β-unsaturated aldehyde with the molecular formula C₁₂H₁₄O and a molecular weight of 174.24 g/mol . Structurally, it features a phenyl group at position 2, a methyl group at position 4, and an aldehyde functional group, forming an E/Z isomeric mixture due to the double bond at position 2 . This compound is notable for its sweet, cocoa-like, and nutty odor profile, making it valuable in the food and fragrance industries as a flavoring agent and perfume component . It also serves as a synthetic intermediate for more complex organic molecules .

Key physical properties include:

Properties

IUPAC Name |

(E)-4-methyl-2-phenylpent-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-10H,1-2H3/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRYRAHIBWLZKC-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(/C=O)\C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Cocoa-like aroma | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.986 | |

| Record name | 4-Methyl-2-phenyl-2-pentenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1461/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

26643-91-4 | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-methylpropylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-methyl-2-phenyl-2-pentenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalyst Design

The catalytic system employs a chiral imidazolidinone (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one) to generate a reactive iminium ion intermediate. This intermediate facilitates the conjugate addition of nucleophiles to α,β-unsaturated aldehydes. Key parameters include:

-

Temperature : Reactions are conducted at −83 °C to stabilize the iminium intermediate and enhance enantioselectivity.

-

Solvent System : A mixture of dichloromethane (CH₂Cl₂) and 2-propanol (1:0.18 v/v) optimizes catalyst solubility and reaction kinetics.

-

Catalyst Loading : 10 mol% catalyst loading achieves yields exceeding 80% with enantiomeric excess (ee) up to 92%.

Substrate Scope and Limitations

The method tolerates varied indole protecting groups (e.g., methyl, benzyl, allyl) and electron-deficient aldehydes. However, steric hindrance at the α-position of the aldehyde reduces reactivity, necessitating tailored catalyst modifications.

Aldol Condensation Approaches

Aldol condensation between ketones and aldehydes is a classical route to α,β-unsaturated carbonyl compounds. For 4-methyl-2-phenyl-2-pentenal, this involves:

Base-Catalyzed Condensation

A hypothetical pathway (derived from analogous syntheses) uses 2-phenylbutanone and formaldehyde under basic conditions:

-

Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) facilitate enolate formation.

-

Temperature : 50–80 °C to drive dehydration and isolate the α,β-unsaturated product.

-

Yield : Unoptimized lab-scale reactions typically yield 40–60%, with improvements achievable via continuous removal of water.

Stereochemical Control

The (E)/(Z) isomer ratio depends on reaction kinetics and steric effects. Bulky bases (e.g., LDA) favor the (E)-isomer by stabilizing the transition state through decreased steric hindrance.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility. Key steps include:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and mixing reduce side reactions (e.g., over-oxidation).

-

Conditions : Elevated temperatures (100–150 °C) and pressures (2–5 atm) shorten reaction times to <1 hour.

Catalyst Recycling

Heterogeneous catalysts (e.g., silica-supported amines) enable reuse across multiple batches, reducing waste and cost.

Purification and Analysis

Distillation and Recrystallization

-

Distillation : Fractional distillation under reduced pressure (20–30 mmHg) isolates the aldehyde from high-boiling byproducts.

-

Recrystallization : Hexane/ethyl acetate mixtures purify solid intermediates, achieving >95% purity.

Chromatographic Methods

Reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water mobile phases resolves (E) and (Z) isomers, critical for flavorant applications.

Data Tables

Table 1: Comparison of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-2-pentenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Flavoring Agent in Food Industry

One of the primary applications of 4-Methyl-2-phenyl-2-pentenal is as a flavoring agent in the food industry. It is noted for imparting a chocolate-like aroma and floral flavor, making it suitable for use in cocoa products and confections.

Case Study: Cocoa Flavoring Composition

A patent describes a cocoa flavoring composition that utilizes 4-Methyl-2-phenyl-2-pentenal as a key ingredient. The compound is blended with other alkenals to achieve a desirable flavor profile in chocolate products . This application highlights its importance in enhancing sensory attributes in food formulations.

Fragrance Industry

In addition to its role in food, 4-Methyl-2-phenyl-2-pentenal is utilized in the fragrance industry due to its pleasant scent characteristics. It is often included in formulations for perfumes and scented products, contributing to floral and sweet notes.

Functional Uses:

- Flavoring agents : Used in various food products for taste enhancement.

- Fragrance agents : Incorporated into perfumes for its appealing aroma .

Organic Synthesis

4-Methyl-2-phenyl-2-pentenal serves as an intermediate in organic synthesis. Its structure allows it to participate in various reactions, making it valuable for producing more complex organic compounds.

Synthesis Example:

A study demonstrated the synthesis of thiosemicarbazone derivatives from 4-Methyl-2-phenyl-2-pentenal through refluxing with thiosemicarbazide. This reaction illustrates its utility as a precursor in synthesizing biologically active compounds .

Natural Product Research

The compound has been identified within natural products, specifically within Theobroma cacao (cocoa), indicating its relevance not only as a synthetic compound but also as a naturally occurring substance with potential health benefits .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-2-pentenal involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical entities with potential biological activities. The specific pathways and molecular targets depend on the context of its use and the nature of the nucleophiles involved .

Comparison with Similar Compounds

2-Phenyl-2-pentenal (E)+(Z)

Cinnamaldehyde (trans-Cinnamaldehyde)

- Molecular Formula : C₉H₈O

- Molecular Weight : 132.16 g/mol.

- Key Differences : Shorter carbon chain and absence of a methyl substituent, contributing to a cinnamon-like aroma .

- Applications : Widely used in food flavoring and antimicrobial agents.

- Physical Properties :

- Boiling Point: 248°C

- Density: 1.05 g/cm³

- Flash Point: 71°C.

4-Methyl-2-pentenal

- Molecular Formula : C₆H₁₀O

- Molecular Weight : 98.14 g/mol.

- Key Differences : Lacks the phenyl group, resulting in a simpler structure and grassy, green odor .

- Applications : Used in fragrances and organic synthesis.

Comparative Data Table

Key Findings from Comparative Analysis

Structural and Functional Differences

Biological Activity

4-Methyl-2-phenyl-2-pentenal, commonly referred to as cocoa pentenal, is an organic compound classified under phenylacetaldehydes. With a molecular formula of and a CAS number of 26643-91-4, this compound exhibits notable biological activities and applications, particularly in flavoring and potential health benefits. This article aims to explore the biological activity of 4-methyl-2-phenyl-2-pentenal through various studies, highlighting its properties, mechanisms of action, and implications in food science and health.

Structure and Composition:

- IUPAC Name: (2Z)-4-methyl-2-phenylpent-2-enal

- Molecular Weight: 174.239 g/mol

- Physical State: Liquid at room temperature

- Boiling Point: Approximately 96 °C

The compound is characterized by its sweet, cocoa, and nutty flavor profile, making it a valuable ingredient in food products such as chocolates and teas .

Sources and Occurrence

4-Methyl-2-phenyl-2-pentenal is naturally found in various foods, including:

- Crustaceans

- Nuts

- Teas (Camellia sinensis)

Its presence in these foods suggests its potential role as a biomarker for dietary intake .

Antioxidant Properties

Recent studies have indicated that 4-methyl-2-phenyl-2-pentenal possesses significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to cellular damage and various diseases. In vitro assays demonstrated that this compound can effectively inhibit oxidative stress markers, contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

In a comparative study assessing the anti-inflammatory properties of various compounds, 4-methyl-2-phenyl-2-pentenal showed promising results. The compound was tested for its ability to inhibit albumin denaturation induced by heat, which is a model for evaluating anti-inflammatory activity. The results indicated an IC50 value of approximately 68.48 μg/mL, demonstrating its potential as an anti-inflammatory agent when compared to ibuprofen (IC50 = 76.05 μg/mL) .

Flavor Enhancement in Food Products

A study focused on the application of 4-methyl-2-phenyl-2-pentenal in cocoa flavoring compositions revealed that it significantly enhances the flavor profile of chocolate products. The compound was incorporated into various formulations to improve sensory attributes such as taste and aroma, resulting in higher consumer acceptance for chocolate beverages .

Potential Health Benefits

Research exploring the health implications of dietary intake of 4-methyl-2-phenyl-2-pentenal suggests that it may contribute to cardiovascular health due to its antioxidant properties. Regular consumption of foods rich in this compound could help mitigate oxidative stress-related conditions .

Data Table: Biological Activity Comparison

| Compound | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| Ibuprofen | 76.05 ± 1.04 | Non-steroidal anti-inflammatory |

| 4-Methyl-2-phenyl-2-pentenal | 68.48 ± 0.36 | Antioxidant; inhibits albumin denaturation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-2-phenyl-2-pentenal, and how can E/Z isomer ratios be controlled?

- Methodological Answer : The compound can be synthesized via aldol condensation or cross-metathesis reactions. To control isomer ratios, reaction conditions such as temperature, solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃) are critical. For example, steric hindrance in the reaction environment may favor the E-isomer due to thermodynamic stability. Post-synthesis, isomer separation can be achieved using preparative HPLC or fractional crystallization .

Q. What safety protocols are essential when handling 4-Methyl-2-phenyl-2-pentenal in laboratory settings?

- Methodological Answer : Safety measures include:

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation.

- Emergency protocols for spills (neutralization with inert absorbents) and eye exposure (15-minute flushing with water).

These guidelines align with general hazardous chemical handling practices .

Q. How can spectroscopic techniques distinguish between the E- and Z-isomers of 4-Methyl-2-phenyl-2-pentenal?

- Methodological Answer : Key techniques include:

- ¹H NMR : Coupling constants (J) between vinylic protons (E: J ≈ 12–18 Hz; Z: J ≈ 6–12 Hz).

- IR Spectroscopy : Stretching frequencies for conjugated carbonyl groups (shifts due to isomer-dependent electronic effects).

- UV-Vis : Differences in π→π* transition wavelengths caused by steric and electronic variations .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., ΔvapH°) of 4-Methyl-2-phenyl-2-pentenal be resolved?

- Methodological Answer : Conflicting data (e.g., ΔvapH° = 7.04–7.05 kcal/mol) may arise from measurement techniques (static vs. dynamic calorimetry) or impurities. To resolve this:

- Validate purity via GC-MS or elemental analysis.

- Replicate experiments using standardized methods (e.g., NIST-recommended protocols).

- Perform computational validation (DFT calculations for enthalpy predictions) .

Q. What experimental designs are optimal for studying the photostability and isomerization kinetics of this compound?

- Methodological Answer :

- Photostability : Expose isomers to controlled UV light (λ = 254–365 nm) and monitor degradation via HPLC.

- Kinetics : Use time-resolved spectroscopy or Arrhenius plots to determine activation energy barriers for E⇌Z interconversion.

- Environmental Factors : Assess solvent effects (polar aprotic vs. nonpolar) and temperature dependence .

Q. How can researchers address the lack of Z-isomer-specific thermodynamic data in existing literature?

- Methodological Answer :

- Isomer Enrichment : Use chiral columns or derivatization agents to isolate pure Z-isomer.

- Advanced Calorimetry : Employ microcalorimetry for small sample sizes.

- Collaborative Studies : Cross-validate data with independent labs using shared protocols .

Notes for Methodological Rigor

- Data Triangulation : Combine experimental results with computational models (e.g., Gaussian for thermodynamic simulations) and literature meta-analysis to ensure robustness .

- Error Mitigation : Calibrate instruments (e.g., NMR, GC) using certified reference materials and document uncertainty intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.